molecular formula C21H20F2N2O2S2 B2531142 2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 954672-24-3

2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2531142
CAS No.: 954672-24-3
M. Wt: 434.52
InChI Key: CMAQEORSIYDGAF-UHFFFAOYSA-N
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Description

2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a synthetic small molecule of interest in medicinal chemistry and chemical biology research. Its molecular architecture incorporates a 1,2,3,4-tetrahydroisoquinoline scaffold, a privileged structure in drug discovery known for its ability to interact with a variety of biological targets. This core is further functionalized with a 2,4-difluorobenzenesulfonamide group, a motif frequently employed to enhance binding affinity and optimize pharmacokinetic properties such as membrane permeability and metabolic stability . The presence of a thiophene-3-yl ring adds to the compound's heterocyclic diversity, potentially enabling unique electronic and hydrophobic interactions with target proteins. Sulfonamide-based compounds have demonstrated a wide range of pharmacological activities and are prevalent in numerous therapeutic areas, making this compound a valuable scaffold for developing novel enzyme inhibitors or receptor modulators . Researchers can utilize this compound in high-throughput screening campaigns to identify new biological activities, in structural-activity relationship (SAR) studies to refine molecular properties, or as a building block in the synthesis of more complex chemical entities. The integration of sulfur and fluorine atoms within its structure is of particular interest, as these elements are increasingly recognized for their ability to fine-tune the efficacy, selectivity, and metabolic profile of therapeutic agents . This product is intended for research applications in a controlled laboratory environment and is not for human or veterinary use.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O2S2/c22-18-5-6-21(19(23)11-18)29(26,27)24-12-20(17-8-10-28-14-17)25-9-7-15-3-1-2-4-16(15)13-25/h1-6,8,10-11,14,20,24H,7,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAQEORSIYDGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=C(C=C(C=C3)F)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 2,4-difluorobenzene to introduce the sulfonamide group.

    Introduction of the Tetrahydroisoquinoline Moiety: This step involves the reaction of the sulfonamide intermediate with a tetrahydroisoquinoline derivative under specific conditions to form the desired linkage.

    Attachment of the Thiophene Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Could be explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins, while the tetrahydroisoquinoline and thiophene moieties could contribute to binding affinity and specificity.

Comparison with Similar Compounds

Hydrazinecarbothioamides [4–6] ()

These derivatives, synthesized via nucleophilic addition of 2,4-difluorophenyl isothiocyanate to benzoic acid hydrazides, share the 2,4-difluorophenyl group but replace the tetrahydroisoquinoline-thiophene system with a hydrazinecarbothioamide (C=S) group. Key differences include:

  • IR Spectra : C=S stretching at 1243–1258 cm⁻¹, absent in the target compound .
  • Tautomerism : Unlike the target compound, hydrazinecarbothioamides lack tautomeric equilibria due to their rigid thiourea backbone.

1,2,4-Triazoles [7–15] ()

These compounds feature a triazole ring formed by cyclization of hydrazinecarbothioamides. Structural distinctions include:

  • Tautomeric Behavior: Triazoles [7–9] exist as thione tautomers, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H (~2500–2600 cm⁻¹). The target compound lacks this tautomerism due to its non-triazole scaffold .

N-(2-Anilinopyridin-3-yl)-4-Methylbenzenesulfonamide ()

This sulfonamide replaces the tetrahydroisoquinoline-thiophene group with a pyridine-aniline system. Differences include:

  • Synthesis : Prepared via direct sulfonylation of N2-phenylpyridine-2,3-diamine, contrasting with the multi-step synthesis of the target compound .
  • Bioactivity: Pyridine-aniline systems are associated with kinase inhibition, whereas tetrahydroisoquinoline-thiophene systems may target GPCRs or ion channels.

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s tetrahydroisoquinoline-thiophene system offers a unique scaffold for modular derivatization, unlike the rigid triazole or pyridine systems in analogs .
  • Electron-Withdrawing Effects: The 2,4-difluoro substitution may enhance metabolic stability compared to non-fluorinated analogs, as seen in hydrazinecarbothioamides .
  • Tautomerism Limitations : Unlike triazoles [7–9], the target compound’s lack of tautomerism simplifies spectral interpretation but may reduce conformational adaptability in binding pockets .

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